4-Aminoisophthalic acid

概述

描述

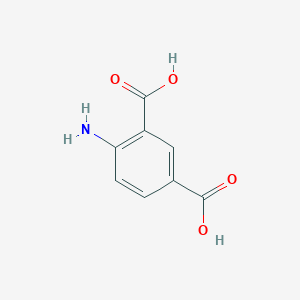

4-Aminoisophthalic acid, also known as 4-amino-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H7NO4. It is a derivative of isophthalic acid, where an amino group is substituted at the para position relative to one of the carboxylic acid groups.

准备方法

Synthetic Routes and Reaction Conditions: 4-Aminoisophthalic acid can be synthesized through several methods. One common approach involves the nitration of isophthalic acid to form 4-nitroisophthalic acid, followed by reduction to yield this compound. The reduction step typically employs reagents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

化学反应分析

Types of Reactions: 4-Aminoisophthalic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation with palladium on carbon.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: this compound from 4-nitroisophthalic acid.

Substitution: Acylated or sulfonated derivatives.

科学研究应用

Pharmaceutical Applications

4-Aminoisophthalic acid is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of conditions such as hypertension and edema.

- Diuretic Properties : Compounds derived from this compound have shown diuretic and saluretic activities. For example, certain derivatives can be used to formulate medications aimed at treating conditions that involve fluid retention, such as heart failure and renal disorders. These compounds promote electrolyte excretion and can be designed for rapid onset of action when administered parenterally .

- X-ray Contrast Agents : The compound serves as a precursor for producing X-ray contrast agents, which are essential in medical imaging. The synthesis of these agents often involves the transformation of this compound into more complex structures that enhance visibility during radiographic procedures .

Material Science Applications

In material science, this compound plays a significant role in the development of advanced materials, particularly in the field of polymers and metal-organic frameworks (MOFs).

- Polymer Synthesis : It is used as a building block for synthesizing polyamides and polyesters. The incorporation of this compound into polymer chains can enhance thermal stability and mechanical properties, making these materials suitable for high-performance applications.

- Metal-Organic Frameworks : Recent studies have highlighted its application in creating metal-organic frameworks. These structures exhibit high surface areas and tunable porosity, making them ideal for gas storage, separation processes, and catalysis. For instance, MOFs based on 5-aminoisophthalic acid ligands have been synthesized with dysprosium as the metal center, showcasing their potential in various catalytic applications .

Case Study 1: Pharmaceutical Formulation

A study investigated the diuretic effects of a novel formulation containing derivatives of this compound. The results indicated significant electrolyte excretion compared to controls, suggesting its potential use in treating hypertension effectively.

Case Study 2: Synthesis of Metal-Organic Frameworks

Research demonstrated the synthesis of a new class of metal-organic frameworks using 5-aminoisophthalic acid as a ligand. These frameworks exhibited remarkable thermal stability and high gas adsorption capacities, indicating their applicability in environmental remediation and energy storage.

作用机制

The mechanism by which 4-aminoisophthalic acid exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways .

相似化合物的比较

5-Aminoisophthalic acid: Similar structure but with the amino group at the meta position.

2-Aminoterephthalic acid: Amino group at the ortho position relative to one carboxylic acid group.

4-Nitrophthalic acid: Nitro group instead of an amino group at the para position.

Uniqueness: 4-Aminoisophthalic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of complexes it can form. Its para-substituted amino group allows for distinct interactions in coordination chemistry and biological applications compared to its isomers .

生物活性

4-Aminoisophthalic acid (4-AIA), with the chemical formula C₈H₇NO₄, is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent studies.

This compound is an aromatic compound featuring two carboxylic acid groups and an amino group. Its structure allows for various interactions with biological molecules, making it a versatile scaffold for drug development.

1. Antiviral Properties

Recent studies have highlighted the potential of 4-AIA as an antiviral agent. A notable study demonstrated that a derivative of 4-AIA inhibited the activity of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) by 57% at a concentration of 10 µM. This suggests that modifications of 4-AIA could lead to effective antiviral therapies against COVID-19 .

2. Anticancer Activity

4-AIA has been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR is particularly noteworthy, as these pathways are critical in cancer progression and survival .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by modulating immune responses. It has been linked to the inhibition of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. This property positions 4-AIA as a candidate for therapeutic interventions in conditions characterized by chronic inflammation .

4. Neuroprotective Effects

Emerging research indicates that 4-AIA may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The compound's interaction with neuronal signaling pathways suggests it could help mitigate neurodegeneration through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems .

The biological activity of 4-AIA can be attributed to several mechanisms:

- Enzyme Inhibition : 4-AIA acts as an inhibitor for various metabolic enzymes, which may contribute to its anticancer and antiviral properties.

- Receptor Interaction : The compound interacts with multiple receptors involved in inflammation and cancer signaling, including GPCRs and tyrosine kinases.

- Gene Expression Modulation : It influences gene expression related to apoptosis, cell cycle regulation, and inflammation, further elucidating its therapeutic potential.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted using virtual screening techniques identified 4-AIA derivatives that effectively inhibited SARS-CoV-2 RdRp. The findings suggest that structural modifications could enhance efficacy while reducing cytotoxicity .

Case Study 2: Anticancer Mechanism Exploration

Research involving various human cancer cell lines revealed that treatment with 4-AIA led to significant reductions in cell viability, attributed to apoptosis induction and cell cycle arrest at the G1 phase. The study emphasized the importance of further exploring the structure-activity relationship to optimize therapeutic applications .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

4-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBLLWHZWCBDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463305 | |

| Record name | 4-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33890-03-8 | |

| Record name | 4-Amino-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33890-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 4-Aminoisophthalic acid in UiO-66 MOF impact its uranyl capture capabilities?

A1: Incorporating this compound into the UiO-66 framework leads to the creation of a modified MOF, designated as UiO-66-3C4N []. This modification results in the formation of specific "nano-pockets" within the MOF structure. These nano-pockets exhibit a high affinity for uranyl ions due to their size and enhanced coordination interactions []. Essentially, the modified structure effectively traps uranyl ions while hindering the entrance of larger, interfering ions, leading to a higher selectivity for uranyl capture from solutions like seawater [].

Q2: What is the significance of bio-inspiration in the development of UiO-66-3C4N for uranyl capture?

A2: The design of UiO-66-3C4N draws inspiration from the spatial structure of the SUP (superb-uranyl binding) protein, a biological entity known for its exceptional uranyl binding selectivity and affinity []. By mimicking the SUP's binding site geometry within the MOF framework, researchers aimed to replicate its high selectivity and efficiency. While the resulting nano-pockets in UiO-66-3C4N are smaller than those found in the SUP protein, they effectively demonstrate enhanced selectivity and affinity for uranyl, highlighting the success of this bio-inspired approach [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。